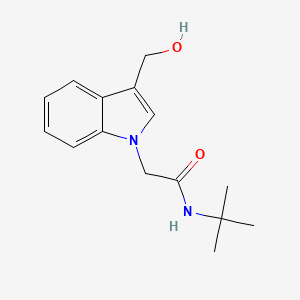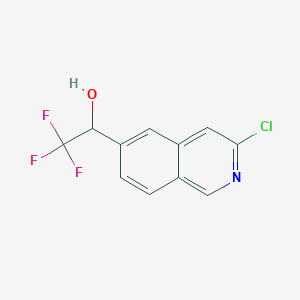
2-(3-Methylquinoxalin-2-yl)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylquinoxalin-2-yl)-1-phenylethanone is a compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound has a methyl group at the 3-position of the quinoxaline ring and a phenylethanone group at the 1-position. Quinoxaline derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylquinoxalin-2-yl)-1-phenylethanone typically involves the condensation of 3-methylquinoxaline with a suitable phenylacetylating agent. One common method involves the reaction of 3-methylquinoxaline with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylquinoxalin-2-yl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoxaline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: 2-(3-Methylquinoxalin-2-yl)-1-phenylethanol.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Methylquinoxalin-2-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2, which play a crucial role in cellular proliferation and angiogenesis.
Pathways Involved: By inhibiting VEGFR-2, the compound can disrupt the signaling pathways that promote tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
3-Methylquinoxaline-2-thiol: Another quinoxaline derivative with similar biological activities.
3-Methylquinoxalin-2(1H)-one: A related compound with potential anticancer properties.
Uniqueness
2-(3-Methylquinoxalin-2-yl)-1-phenylethanone stands out due to its specific substitution pattern, which enhances its ability to interact with molecular targets like VEGFR-2. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development .
Properties
CAS No. |
51425-12-8 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-(3-methylquinoxalin-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C17H14N2O/c1-12-16(11-17(20)13-7-3-2-4-8-13)19-15-10-6-5-9-14(15)18-12/h2-10H,11H2,1H3 |
InChI Key |
NGRYBHMEXRGSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


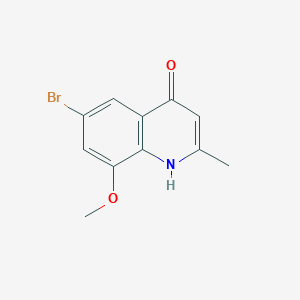

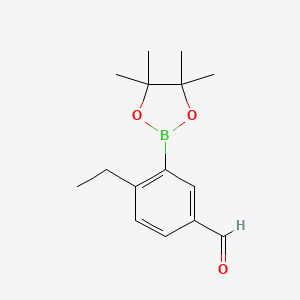
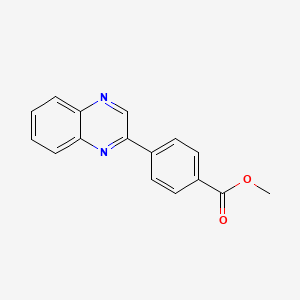
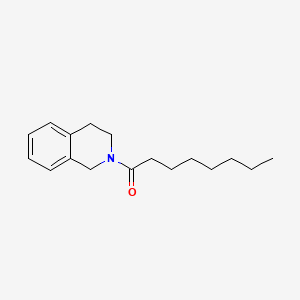


![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11854332.png)
![3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one](/img/structure/B11854336.png)

